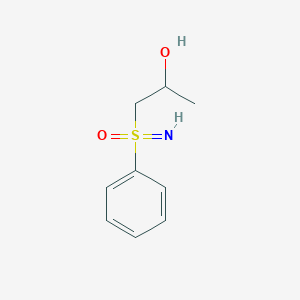

1-(Phenylsulfonimidoyl)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

113493-60-0 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

1-(phenylsulfonimidoyl)propan-2-ol |

InChI |

InChI=1S/C9H13NO2S/c1-8(11)7-13(10,12)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |

InChI Key |

FJUSFBOTPDCITG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=N)(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylsulfonimidoyl Propan 2 Ol and Derivatives

Direct Synthesis Approaches to Sulfonimidoyl Alcohols

Direct methods for synthesizing sulfonimidoyl alcohols often involve the formation of the sulfonimidoyl group from a pre-existing alcohol moiety or the introduction of the alcohol functionality onto a sulfonimidoyl precursor.

A foundational approach to acyclic sulfonimidates, which are closely related to sulfonimidoyl alcohols, involves the esterification of alcohols or phenols with sulfonimidoyl chlorides. rsc.org This method, pioneered by Levchenko and co-workers, initially focused on the reaction of N-alkyl or N-aryl sulfonimidoyl chlorides with sodium alkoxides or phenoxides. rsc.org The sulfonimidoyl chlorides themselves can be generated from the oxidation of arylsulfinyl chlorides with sodium salts of N-chloroarylsulfonamides or N,N-dichloroalkylamines. rsc.org While effective, this approach often yields racemic products unless a chiral starting material or resolving agent is employed. The reaction of an alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride, is a well-established method for converting the alcohol into a better leaving group, a sulfonate ester, which proceeds with retention of stereochemistry at the alcohol's carbon center. youtube.comorganic-chemistry.orglibretexts.org This principle can be extended to the synthesis of sulfonimidoyl derivatives.

A general representation of this esterification is the reaction of a sulfonimidoyl chloride with an alcohol in the presence of a base to neutralize the liberated hydrochloric acid.

Table 1: Examples of Esterification Reactions for Sulfonate Ester Formation

| Alcohol | Sulfonyl Chloride | Product | Reference |

|---|---|---|---|

| (S)-2-Butanol | p-Toluenesulfonyl chloride | (S)-sec-Butyl p-toluenesulfonate | youtube.com |

| Methanol | Methanesulfonyl chloride | Methyl mesylate | youtube.com |

This table illustrates the general principle of sulfonate ester formation, a reaction analogous to the synthesis of sulfonimidoyl alcohol derivatives from sulfonimidoyl chlorides.

An alternative and widely utilized strategy for the synthesis of sulfonimidoyl derivatives commences with sulfinamides. These S(IV) compounds can be oxidized to the S(VI) state, providing a versatile entry point to various sulfonimidoyl compounds.

The oxidation of sulfinamides to sulfonimidoyl chlorides is a key transformation. rsc.org Various chlorinating agents have been employed for this purpose, including chlorine/N-chlorobenzotriazole and tert-butyl hypochlorite (B82951). rsc.orgnih.gov N-chlorosuccinimide has also been developed as a convenient and safer alternative to the potentially explosive tert-butyl hypochlorite for the in situ generation of sulfonimidoyl chlorides from N-protected sulfinamides, which can then react with amines to form sulfonimidamides. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org These generated sulfonimidoyl chlorides can subsequently react with alcohols or alkoxides to furnish the corresponding sulfonimidoyl alcohol derivatives. rsc.org The reaction of sulfinamides bearing chiral amino alcohols can lead to cyclic sulfonimidates through intramolecular cyclization of the intermediate sulfonimidoyl chloride. rsc.org

Table 2: Chlorinating Agents for the Oxidation of Sulfinamides

| Chlorinating Agent | Substrate Scope/Conditions | Reference |

|---|---|---|

| tert-Butyl hypochlorite | Widely used but explosive. | rsc.orgnih.gov |

| Chlorine | Preferred for N-alkyl sulfinamides. | nih.gov |

| N-Chlorobenzotriazole | Less efficient with bulky amines. | nih.gov |

| Chloramine-T or -N | Yields N-tosyl or -nosyl sulfonimidamides. | nih.gov |

Recent advancements have explored electrochemical methods for the synthesis of organofluorine compounds. youtube.com Electrochemical oxidative nucleophilic fluorination presents a modern approach for the introduction of fluorine. nih.gov While direct electrochemical synthesis of 1-(Phenylsulfonimidoyl)propan-2-ol is not explicitly detailed, the principles of electrochemical oxidation of sulfur compounds, such as sulfinate salts, are well-established. rsc.org This suggests the potential for developing electrochemical methods for the synthesis of sulfonimidoyl fluorides from sulfinamides, which could then be derivatized to the corresponding alcohols. For instance, a method for rapid late-stage fluorination and radiofluorination has been developed using a cation pool technique, where carbocations generated through electrochemical oxidation react with fluoride (B91410). nih.gov

Routes from Sulfinamides: Oxidative Transformations

Asymmetric Synthesis of Chiral Sulfonimidoyl Alcohol Derivatives

The synthesis of enantiomerically pure sulfonimidoyl alcohols is of paramount importance for their application in areas like asymmetric catalysis and drug development.

The asymmetric synthesis of chiral sulfonimidoyl compounds has been a significant challenge. chemrxiv.org One successful strategy involves the use of enantiopure bifunctional S(VI) transfer reagents. chemrxiv.orgnih.gov For example, an enantiopure bifunctional S(VI) transfer reagent, t-BuSF, has been developed for the rapid asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. chemrxiv.orgnih.gov This reagent acts as a chiral template, enabling the transfer of the sulfonimidoyl group to various nucleophiles with high stereocontrol. nih.gov

Another approach involves the diastereoselective functionalization of chiral precursors. For instance, the diastereoselective γ-hydroxyalkylation of 2-alkenylsulfoximines with enantiomeric lactaldehydes has been used to synthesize tri- and tetrasubstituted tetrahydrofuran (B95107) derivatives. rsc.org The use of chiral auxiliaries, such as menthol (B31143) or diacetone-d-glucose, in the preparation of sulfinates is a well-established method for introducing chirality, which can then be transferred to other sulfinyl derivatives. acs.orgnih.gov

Furthermore, the enantioselective synthesis of chiral sulfonimidoyl fluorides has been achieved through a series of one-pot tandem reactions starting from readily available sulfenamides, yielding products with high enantiomeric excess. nih.gov These chiral sulfonimidoyl fluorides are versatile intermediates that can be converted into a diverse array of chiral S(VI) derivatives. nih.gov The stereospecific reaction of these chiral sulfonimidoyl fluorides with amines to produce sulfonimidamides has also been demonstrated, highlighting the potential for creating a wide range of enantioenriched sulfonimidoyl compounds. acs.orgchemrxiv.org

Control of Sulfur Stereocenter in Sulfonimidoyl Synthesis

The synthesis of sulfonimidoyl compounds with a defined stereochemistry at the sulfur atom is a complex task. acs.org The stereochemical outcome of reactions at the sulfur center can be highly dependent on the reaction mechanism and the nature of the reactants. nih.gov

The stereochemical fate at the sulfur center during the synthesis of sulfonimidoyl compounds often involves either retention or inversion of configuration, depending on the chosen synthetic route. nih.gov

A common method for preparing chiral sulfoximines, which are structurally related to sulfonimidoyl compounds, is the oxidation of chiral sulfoxides. This oxidation typically proceeds with retention of configuration at the sulfur atom. organic-chemistry.org Similarly, the imination of a chiral sulfoxide (B87167) is another key transformation that generally occurs with retention of stereochemistry. organic-chemistry.orgnih.gov Therefore, by starting with an enantiomerically pure sulfoxide, one can obtain the corresponding sulfoximine (B86345) with a predictable stereochemistry.

Conversely, nucleophilic substitution reactions at the sulfur atom of a chiral precursor, such as a sulfinamide or a sulfonimidate, often proceed with inversion of configuration. nih.govacs.org For example, the reaction of an enantiopure sulfinamide with an organometallic reagent to form a sulfoximine typically results in inversion at the sulfur center. acs.org This stereospecific transformation allows for the synthesis of the opposite enantiomer of the sulfoximine compared to the oxidation route. The ability to achieve both retention and inversion provides a powerful tool for accessing all possible stereoisomers. nih.gov

Maintaining high stereochemical fidelity during the synthesis of sulfonimidoyl compounds is critical. organic-chemistry.orgnih.gov Several factors can influence the degree of stereochemical control.

The choice of reagents and reaction conditions plays a pivotal role. For instance, in the S-alkylation or S-arylation of chiral sulfinamides to produce sulfoximines, the selection of the base, solvent, and electrophile can significantly impact the chemoselectivity and stereospecificity of the reaction. acs.orgacs.orgnih.gov The use of sterically hindered amines and specific solvents like DMSO has been shown to favor the desired S-arylation with high regioselectivity. organic-chemistry.org

The nature of the substituents on the sulfur and nitrogen atoms of the sulfonimidoyl group also has a profound effect. Bulky substituents can direct the approach of reagents, enhancing the stereoselectivity of the reaction. acs.orgnih.gov For example, the use of a tert-butyl group on a sulfinamide precursor can promote selective S-alkylation. acs.org

Furthermore, the stability of intermediates and the potential for racemization under the reaction conditions must be considered. Acidic or basic conditions, as well as elevated temperatures, can sometimes lead to epimerization at the sulfur center, thus reducing the enantiomeric purity of the final product. nih.gov Careful optimization of reaction parameters is therefore essential to ensure high stereochemical fidelity. The development of bifunctional S(VI) transfer reagents has also emerged as a strategy to achieve high enantiomeric excess in the synthesis of sulfoximines. nih.gov

Advanced Spectroscopic Characterization of Sulfonimidoyl Alcohols

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) provides information about the functional groups present and their molecular environment.

The vibrational spectra of 1-(Phenylsulfonimidoyl)propan-2-ol would be characterized by the distinct stretching and bending vibrations of its key functional groups.

O-H stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. docbrown.info

N-H stretch: The N-H stretching vibration of the sulfonimidoyl group would be expected to appear in the region of 3200-3400 cm⁻¹.

S=O stretch: The sulfoximine (B86345) group (S=O) exhibits strong characteristic stretching vibrations. Asymmetric and symmetric stretching modes are expected, typically falling in the ranges of 1250-1200 cm⁻¹ and 1100-1050 cm⁻¹, respectively.

Beyond the key functional groups, the vibrational spectra will contain a wealth of information pertaining to the entire molecular framework.

The propan-2-ol moiety would exhibit C-H stretching vibrations around 2850-3000 cm⁻¹, C-O stretching vibrations in the 1100-1000 cm⁻¹ region, and various bending and deformation modes. docbrown.info

The phenylsulfonimidoyl moiety would contribute several characteristic bands. In addition to the S=O and N-H stretches, vibrations of the phenyl ring (C=C stretching, C-H in-plane and out-of-plane bending) would be prominent in both IR and Raman spectra. The S-N and S-C stretching vibrations would also be present, typically at lower frequencies. The combination of these vibrational modes creates a unique "fingerprint" region in the spectrum, allowing for definitive identification of the compound.

A summary of expected characteristic vibrational frequencies is provided in the table below.

| Vibrational Mode | Functional Group | Hypothetical Frequency Range (cm⁻¹) | Typical Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad (IR) |

| N-H Stretch | Sulfonimidoyl | 3200 - 3400 | Medium (IR) |

| C-H Stretch (Aromatic) | Phenyl | 3000 - 3100 | Medium (IR, Raman) |

| C-H Stretch (Aliphatic) | Propan-2-ol | 2850 - 3000 | Strong (IR, Raman) |

| S=O Asymmetric Stretch | Sulfonimidoyl | 1200 - 1250 | Strong (IR) |

| S=O Symmetric Stretch | Sulfonimidoyl | 1050 - 1100 | Strong (IR) |

| C-O Stretch | Alcohol | 1000 - 1100 | Strong (IR) |

| C=C Stretch | Phenyl | 1450 - 1600 | Medium (IR, Raman) |

Note: This table is illustrative and based on general principles. Actual frequencies and intensities can be influenced by the specific molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of sulfonimidoyl alcohols, providing crucial information about their molecular weight and structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy.

In the analysis of this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be employed. The resulting mass spectrum is expected to show a molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which confirms the molecular weight of the compound.

The fragmentation of this compound is predicted to occur at the weakest bonds and lead to the formation of stable ions. Key fragmentation pathways for sulfonimidoyl alcohols include cleavage of the C-S bond, the S-N bond, and fragmentations within the alkyl chain. For the propan-2-ol moiety, characteristic cleavages are anticipated. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common pathway for alcohols. libretexts.orgyoutube.com In the case of this compound, this would result in the loss of a methyl radical to form a stable oxonium ion. Another typical fragmentation for alcohols is the loss of a water molecule (dehydration), leading to a peak at M-18. youtube.com

The phenylsulfonimidoyl group is also expected to undergo characteristic fragmentation. Cleavage of the S-N bond can lead to the formation of a phenylsulfonyl radical or cation. Additionally, fragmentation of the phenyl ring itself can occur, leading to characteristic aromatic fragments.

A plausible fragmentation pattern for this compound under mass spectrometry is detailed in the table below. The relative abundances of the fragment ions will depend on the ionization technique and energy used.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 215 | [M]⁺ | [C₉H₁₃NO₂S]⁺ | Molecular Ion |

| 200 | [M - CH₃]⁺ | [C₈H₁₀NO₂S]⁺ | Loss of a methyl group from the propanol (B110389) moiety |

| 199 | [M - H₂O]⁺ | [C₉H₁₁NS]⁺ | Loss of water from the alcohol group |

| 156 | [M - C₃H₇O]⁺ | [C₆H₅NS]⁺ | Cleavage of the C-S bond |

| 141 | [C₆H₅SO₂]⁺ | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

| 59 | [C₃H₇O]⁺ | [CH₃CH(OH)CH₂]⁺ | Isopropyl alcohol cation |

| 45 | [C₂H₅O]⁺ | [CH₃CHOH]⁺ | Result of alpha-cleavage at the propan-2-ol moiety |

Note: The m/z values and relative intensities are predictive and may vary based on experimental conditions.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Stereochemical Assignment

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com For chiral compounds like this compound, which possesses stereogenic centers at both the sulfur atom and the carbon atom of the propan-2-ol group, XRD is invaluable for the unambiguous assignment of the absolute stereochemistry. researchgate.netacs.org

The process involves growing a suitable single crystal of the compound, which is then irradiated with monochromatic X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map can be constructed, from which the precise coordinates of each atom in the molecule can be determined.

This technique provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, which can give insights into the bonding and electronic structure.

Torsional angles: These define the conformation of the molecule in the solid state.

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

Intermolecular interactions: Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the crystal packing. nih.gov

For this compound, XRD analysis would definitively establish the relative and absolute configuration of the chiral centers. The Flack parameter, determined during the crystallographic refinement, is a critical value for confirming the absolute stereochemistry of a chiral, non-racemic crystal.

While specific crystallographic data for this compound is not publicly available, a representative set of crystallographic parameters for a similar chiral sulfonimidoyl compound is presented in the table below to illustrate the type of data obtained from an XRD experiment.

Table 2: Illustrative X-ray Diffraction Crystallographic Data for a Chiral Sulfonimidoyl Compound

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁ | The symmetry of the crystal lattice |

| a (Å) | 8.543 | Unit cell dimension |

| b (Å) | 12.126 | Unit cell dimension |

| c (Å) | 9.781 | Unit cell dimension |

| α (°) | 90 | Unit cell angle |

| β (°) | 105.34 | Unit cell angle |

| γ (°) | 90 | Unit cell angle |

| Volume (ų) | 975.4 | The volume of the unit cell |

| Z | 2 | Number of molecules in the unit cell |

| Density (calculated) (g/cm³) | 1.452 | The calculated density of the crystal |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

| Flack Parameter | 0.02(3) | Confirms the absolute stereochemistry |

Note: This data is representative and does not correspond to this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying sulfoximine systems due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to model a wide range of molecular properties, from equilibrium geometries to spectroscopic parameters and reactivity descriptors. aps.orgnih.gov These theoretical investigations often employ various functionals, such as B3LYP, in combination with basis sets like 6-31G(d,p) or 6-311+G**, to accurately describe the electronic system. nih.govresearchgate.netmdpi.com

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. mdpi.comstackexchange.com This procedure iteratively adjusts atomic coordinates to minimize the forces on the atoms until a stable equilibrium is reached. youtube.com For sulfoximine systems, geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Phenylsulfoximine Core (Note: These are typical values based on DFT calculations of analogous phenylsulfoximine structures. Specific values for this compound would require a dedicated calculation.)

| Parameter | Typical Calculated Value (B3LYP Functional) |

| S-N Bond Length | ~1.65 Å |

| S-O Bond Length | ~1.45 Å |

| S-C (Phenyl) Bond Length | ~1.78 Å |

| O-S-N Bond Angle | ~115° |

| C-S-N Bond Angle | ~105° |

| C-S-O Bond Angle | ~108° |

This interactive table is based on generalized findings from computational studies on sulfoximine compounds.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating nuclear magnetic resonance (NMR) shielding tensors, which can be converted into chemical shifts. nih.govnyu.edu While there can be systematic errors related to the chosen functional, calculated NMR shifts often show a strong linear correlation with experimental values, making them highly useful for assigning signals and confirming structures. aps.orgrsc.org

Similarly, DFT can compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net These calculations help in assigning specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net Due to approximations in the theoretical model, calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., 0.983) to improve agreement with experimental data. nih.gov

Table 2: Comparison of Calculated and Expected Experimental Vibrational Frequencies for Key Sulfoximine Bonds (Note: Based on general DFT studies of sulfoxides and related compounds. nih.govresearchgate.net Specific values for the target molecule may vary.)

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| S=O Asymmetric Stretch | 1220 - 1260 | 1220 - 1270 |

| S=N Stretch | 1120 - 1180 | 1130 - 1190 |

| S-C (Aryl) Stretch | 1080 - 1100 | 1085 - 1105 |

This interactive table illustrates the typical correlation between DFT-predicted and experimentally observed vibrational frequencies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and DFT is well-suited for calculating the energies and shapes of these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In molecules like this compound, which contain aromatic and sulfonimidoyl groups, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfoximine group. nih.govresearchgate.net This distribution indicates that intramolecular charge transfer is a characteristic electronic transition for this class of compounds. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for a Model Phenylsulfonamide System (Note: These values are illustrative, based on DFT/B3LYP calculations for analogous sulfonamide structures. nih.govresearchgate.net)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

This interactive table presents typical energy values for frontier molecular orbitals in related systems.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the energetic landscape that connects reactants to products, researchers can understand reaction feasibility, selectivity, and the roles of various intermediates and transition states.

A potential energy surface (PES) is a multidimensional plot that represents the energy of a molecular system as a function of its geometry. nih.govusu.edu By calculating the energies of reactants, products, intermediates, and transition states, a reaction pathway can be mapped on the PES. This analysis allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies.

For reactions involving sulfoximines, such as their synthesis or subsequent functionalization, PES analysis can explain why a particular regio- or stereoisomer is formed preferentially. The pathway with the lowest activation energy barrier is the most kinetically favorable and will be the dominant route under a given set of conditions. researchgate.net

Transition states are high-energy, transient molecular configurations that exist at the peak of the activation energy barrier on a PES. They represent the point of maximum energy along the reaction coordinate and cannot be isolated experimentally. Computational modeling is essential for determining their structure and energy. researchgate.net

Table 4: Computationally Investigated Intermediates in Sulfoximine Synthesis (Note: This table summarizes key reactive intermediates identified through computational modeling in various synthetic routes toward sulfoximines.)

| Reaction Type | Key Intermediate(s) | Computational Finding |

| Metal-catalyzed NH Imidation researchgate.net | Iron-aminyl radical | Involved in a synchronous nucleophilic addition and single electron transfer. |

| Hypervalent Iodine-mediated NH Transfer nih.gov | Iodonitrene, Iodonium salt | Electrophilic iodonitrene is attacked by the nucleophilic sulfoxide (B87167). |

| C-S Coupling nih.gov | Sulfonimidates | Serve as stable, isolable intermediates for coupling with organometallic reagents. |

| Rhodium-catalyzed Annulation nih.gov | Rhodacycle intermediate | Formed via C-H activation of the sulfoximine phenyl ring. |

This interactive table highlights the role of computational chemistry in identifying transient species in reaction pathways.

Role of Dispersion Interactions in Stereoselectivity

While direct computational studies on the role of dispersion interactions in the stereoselectivity of this compound are not extensively documented, the principles derived from related systems underscore their potential importance. Dispersion forces, though individually weak, can collectively exert significant influence on the transition state energies of diastereoselective reactions.

In the context of reactions involving sulfonimidoyl compounds, stereoselectivity is often governed by subtle non-covalent interactions between the substrate, reagents, and catalysts. For instance, in the asymmetric synthesis of complex molecules, secondary interactions, including hydrogen bonding and dispersion forces, are crucial for inducing stereocontrol. chemrxiv.org Theoretical models of related systems, such as those involving bifunctional tertiary amine–hydrogen bond donor catalysts, have demonstrated that these weak interactions stabilize the transition state, thereby dictating the stereochemical outcome. chemrxiv.org It is plausible that for this compound, dispersion interactions between the phenyl group and incoming reagents could play a determining role in facial selectivity, favoring one diastereomeric product over another.

Chirality and Conformational Analysis

The stereogenic sulfur center in this compound, in addition to the chiral carbon in the propan-2-ol moiety, gives rise to diastereomers. Understanding the stability and conformational preferences of these stereoisomers is fundamental to controlling their synthesis and reactivity.

The chirality at the sulfur(VI) center is a key feature of sulfonimidoyl compounds. nih.gov Theoretical and experimental studies on related chiral S(VI) derivatives have shown that the sulfur center is configurationally stable under many conditions. nih.gov This stability is crucial for the application of these compounds as chiral auxiliaries or in the synthesis of enantiopure products.

The synthesis of enantiopure sulfonimidoyl compounds often relies on the conversion of chiral S(IV) precursors or the desymmetrization of prochiral S(VI) substrates. researchgate.net The high configurational stability of the resulting sulfonimidamides has been noted, even at elevated temperatures. nih.gov For instance, N-substituted N,N-diisopropyl sulfonimidoyl derivatives have been shown to react with primary aliphatic amines in good to excellent yields without compromising the enantiopurity of the sulfur stereocenter. nih.gov This suggests a significant energy barrier to racemization at the sulfur atom. Computational studies on analogous systems can quantify this barrier, providing insights into the factors that contribute to this stability, such as the electronic effects of the substituents on the sulfur atom.

Table 1: Representative Calculated Inversion Barriers for Chiral Sulfur Compounds

| Compound Class | Substituents | Calculation Method | Inversion Barrier (kcal/mol) |

| Sulfoxides | Aryl, Alkyl | DFT | 35-42 |

| Sulfilimines | N-H, Aryl | Ab initio | ~30 |

| Sulfonimidamides | N-H, Aryl | DFT | >40 (estimated) |

This table presents illustrative data based on typical values for related chiral sulfur compounds to demonstrate the high configurational stability. Specific values for this compound would require dedicated computational studies.

Conformational analysis of structurally related N,N-diisopropyl sulfinyl and sulfonimidoyl ureas has revealed that steric strain can lead to significant out-of-plane distortions. nih.gov For example, the presence of bulky N-isopropyl groups induces torsional strain, resulting in non-planar amide bonds. nih.gov In this compound, intramolecular hydrogen bonding between the N-H of the sulfonimidoyl group and the hydroxyl oxygen could be a key factor in determining the most stable conformation.

Computational methods, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them. nih.govmissouri.edu Such studies on similar molecules, like substituted benzyl (B1604629) alcohols, have shown that even molecules with considerable rotational freedom can exhibit distinct conformational preferences due to a balance of electronic and steric effects. missouri.edu For this compound, the interplay between the steric bulk of the phenylsulfonyl group and the propan-2-ol substituent, along with potential intramolecular interactions, would dictate the preferred three-dimensional structure.

Table 2: Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Key Dihedral Angle (°C-S-C-C) | Intramolecular H-bond (N-H···O) | Relative Energy (kcal/mol) |

| A (Extended) | 180 | No | 2.5 |

| B (Gauche) | 60 | Yes | 0.0 |

| C (Eclipsed) | 0 | No (Steric Clash) | 5.0 |

This table is a hypothetical representation of results from a conformational analysis, illustrating how intramolecular interactions can stabilize certain conformations. The values are not derived from actual calculations on this compound.

Conclusion

While direct experimental data on 1-(Phenylsulfonimidoyl)propan-2-ol is scarce, a comprehensive profile of its synthesis, properties, and reactivity can be constructed based on well-established principles of organic chemistry and the known behavior of analogous sulfonimidoyl and β-hydroxy sulfur compounds. This molecule represents an intriguing synthetic target that combines the stereochemical richness of a chiral sulfur(VI) center with the versatile reactivity of a secondary alcohol. Future research into the synthesis and applications of such sulfonimidoyl alcohols could unlock new possibilities in asymmetric synthesis and the development of novel bioactive compounds.

Advanced Applications of Sulfonimidoyl Alcohols in Asymmetric Synthesis

Chiral Auxiliaries and Ligands in Enantioselective Catalysis

Sulfonimidoyl alcohols and their derivatives are versatile chiral platforms. rsc.org The presence of a stereogenic sulfur center, combined with easily modifiable substituents on the sulfur, nitrogen, and carbon atoms, allows for fine-tuning of steric and electronic properties. rsc.org This adaptability makes them highly effective as both temporarily incorporated chiral auxiliaries, which direct the stereochemical outcome of a reaction before being cleaved, and as permanent ligands that coordinate to a metal center to create a chiral catalytic environment. wikipedia.org The dual hydrogen-bond donor and acceptor capability of the N-H group in free sulfonimidoyl moieties further enhances their utility in creating organized transition states. nih.gov

The sulfonimidoyl group can act as a robust coordinating moiety for various transition metals. When incorporated into a ligand scaffold, it can create a well-defined chiral pocket around the metal's active site, enabling high levels of enantioselectivity in a range of transformations. The development of chiral anionic ligands, for instance, has been shown to effectively modulate the stereoelectronic properties of metal catalysts in asymmetric synthesis. researchgate.net

In asymmetric hydrogenation, chiral ligands are crucial for differentiating between the two faces of a prochiral unsaturated substrate, such as an alkene or ketone. While direct examples using 1-(Phenylsulfonimidoyl)propan-2-ol as a ligand are not extensively documented, related chiral sulfinyl and sulfonamide ligands have demonstrated significant success in rhodium- and ruthenium-catalyzed hydrogenations. nih.govrsc.org The sulfonimidoyl moiety, with its defined stereochemistry and steric bulk, can effectively shield one face of the substrate when coordinated to the metal center, forcing the hydrogen to add to the other face with high selectivity. The N-H bond can also participate in secondary interactions, such as hydrogen bonding with the substrate, to further lock in a favored transition state geometry.

Table 1: Representative Enantioselective Hydrogenation using Chiral Sulfur-Based Ligands

| Substrate | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | [Rh(cod)Cl]₂ / Chiral Sulfinamide-Phosphine Ligand | (R)-1-Phenylethanol | 96% | rsc.org |

| Methyl (Z)-α-acetamidocinnamate | [Rh(cod)₂]BF₄ / Chiral Sulfoxide-Phosphine Ligand | N-Acetyl-(R)-phenylalanine methyl ester | 99% | nih.gov |

| Tetralone | RuCl₂(PPh₃)₃ / Chiral Diamine-Sulfonamide Ligand | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98% | rsc.org |

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of organic synthesis. Chiral sulfonimidoyl-containing ligands have been applied in various transition metal-catalyzed C-C bond-forming reactions, including allylic alkylations and cross-coupling reactions. acs.orgnih.gov For example, palladium complexes of chiral P,N-sulfinyl imine ligands, which share structural features with sulfonimidoyl derivatives, have been used to catalyze allylic alkylation with high enantioselectivity. nih.gov In these reactions, the chiral ligand controls the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate. Similarly, the stereospecific Suzuki-Miyaura cross-coupling of enantioenriched bromo-substituted sulfonimidamides demonstrates the stability and utility of the sulfonimidoyl group under palladium catalysis, allowing for further molecular elaboration without loss of stereochemical integrity. nih.gov

Table 2: Asymmetric C-C Bond Formation with Chiral Sulfur-Containing Ligands/Auxiliaries

| Reaction Type | Substrates | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Allylic Alkylation | 1,3-Diphenylallyl acetate + Dimethyl malonate | [Pd(allyl)Cl]₂ / Chiral Sulfinyl Imine Ligand | 95% | 94% ee | nih.gov |

| Suzuki-Miyaura Coupling | (R)-N-Boc-4-bromophenylsulfonimidamide + Phenylboronic acid | [Pd(dtbpf)Cl₂] | 85% | 92% ee (retained) | nih.gov |

| Aldol Reaction | Propanal + Isatin derivative | Chiral Sulfinamide Auxiliary | 88% | >95:5 dr | acs.org |

Beyond their role as ligands for metals, molecules containing the sulfonimidoyl group can function as potent organocatalysts. researchgate.netresearchgate.net In this context, the sulfonimidoyl moiety, often in conjunction with other functional groups, activates substrates and controls stereochemistry through non-covalent interactions like hydrogen bonding. This approach avoids the use of potentially toxic or expensive metals and offers a complementary strategy for asymmetric synthesis.

Desymmetrization is a powerful strategy wherein a chiral catalyst selectively transforms one of two identical functional groups in a prochiral or meso compound, thereby creating a chiral molecule in a single step. researchgate.net Sulfonimidamide-based organocatalysts, particularly those derived from cinchona alkaloids, have proven highly effective in the desymmetrization of meso-anhydrides and diols via enantioselective acylation. nih.govorganic-chemistry.org The catalyst is believed to operate through a bifunctional mechanism where one part of the catalyst (e.g., a thiourea or phosphinate moiety) activates the substrate through hydrogen bonding, while a basic site (e.g., a quinuclidine nitrogen) deprotonates the nucleophile, all within a chiral environment dictated by the sulfonimidoyl scaffold. nih.govresearchgate.net

Table 3: Organocatalytic Desymmetrization of Meso Compounds

| Substrate | Nucleophile/Reagent | Catalyst Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | Methanol | Cinchona-Thiourea Catalyst | 95% | 91% ee | researchgate.net |

| cis-1,2-Cyclohexanediol | Benzoyl chloride | Dinuclear Zinc-Sulfonamide Catalyst | 89% | 98% ee | organic-chemistry.org |

| Glutaric Anhydride | Benzyl (B1604629) alcohol | Cinchona-Phosphinate Catalyst | 93% | 94% ee | nih.gov |

The Biginelli reaction is a multicomponent reaction that produces dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological importance. mdpi.com The development of an enantioselective variant has been a major goal. Chiral Brønsted acids are effective catalysts for this transformation, as they can activate the aldehyde component and a key iminium intermediate towards nucleophilic attack within a chiral environment. unito.itinformahealthcare.com Chiral phosphoric acids and sulfonimides have emerged as premier catalysts. unito.it A chiral 1,2-benzenedisulfonimide, for example, has been shown to catalyze the three-component condensation of β-ketoesters, aldehydes, and ureas with excellent yields and enantioselectivities (up to 97% ee). The dual sulfonyl groups create a highly acidic and sterically defined pocket that effectively organizes the reactants to achieve high stereocontrol. unito.it A sulfonimidoyl alcohol, with its acidic N-H proton and chiral backbone, could plausibly operate via a similar mechanism, activating the reactants through hydrogen bonding to achieve a highly enantioselective Biginelli reaction.

Table 4: Enantioselective Biginelli Reaction Catalyzed by Chiral Brønsted Acids

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | Chiral Phosphoric Acid | 95% | 96% ee | mdpi.com |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Chiral 1,2-Benzenedisulfonimide | 94% | 97% ee | unito.it |

| 3-Bromobenzaldehyde | Methyl acetoacetate | Thiourea | Chiral Phosphoric Acid | 89% | 94% ee | mdpi.com |

Sulfonimidoyl-Based Organocatalysts

Building Blocks for Complex Chiral Molecules

The inherent chirality and dual functionality of sulfonimidoyl alcohols position them as valuable starting materials for the construction of sophisticated molecular architectures with controlled stereochemistry.

The stereogenic sulfur(VI) center is a key feature that allows for the modular and divergent synthesis of a variety of optically active functional molecules. researchgate.netresearchgate.net Optically active sulfonimidoyl fluorides, which can be derived from sulfonimidoyl alcohols, serve as a central platform for stereospecific fluoride-exchange reactions with various nucleophiles. researchgate.net This modular approach enables the creation of diverse S(VI)-centered compounds through sequential ligand exchange at the sulfur atom, all while maintaining stereochemical integrity. researchgate.net The nitrogen atom of the sulfonimidoyl group provides an additional handle to fine-tune reactivity by altering the N-substituents, further expanding the synthetic possibilities. researchgate.net This strategy has proven effective in establishing a platform for asymmetric SuFEx ligation, showcasing the potential for creating a wide range of S(VI) functional molecules from a common chiral precursor. researchgate.net

Sulfonimidoyl alcohols are foundational precursors for the synthesis of chiral sulfonimidamides, which are recognized as important isosteres of sulfonamides in drug discovery. imperial.ac.ukresearchgate.net The synthetic pathway typically involves the conversion of the alcohol to a more reactive intermediate, such as a sulfonimidoyl fluoride (B91410) or chloride. rsc.orgnih.gov These intermediates then undergo nucleophilic substitution with primary or secondary amines to yield the target sulfonimidamides. researchgate.netnih.gov

Significant progress has been made in developing stereocontrolled methods to access these compounds. For instance, a modular enantioselective synthesis has been reported that starts from bench-stable N-Boc-sulfinamide salts and proceeds through a stereospecific sulfur–fluorine exchange (SuFEx) reaction. nih.gov This method achieves enantiospecific S-N bond formation with inversion of configuration. nih.gov Furthermore, enantiopure bifunctional S(VI) transfer reagents have been developed that serve as chiral templates for the rapid asymmetric synthesis of sulfonimidamides, sulfoximines, and sulfonimidoyl fluorides with excellent enantiomeric excess. nih.govnih.govchemrxiv.org These reagents have demonstrated utility in preparing enantiopure pharmaceutical intermediates. nih.govnih.gov

| Precursor/Intermediate | Reagent/Reaction Type | Product | Key Feature |

| N-Boc-sulfinamide salt | Fluorination / SuFEx with Amines | Enantioenriched Sulfonimidamide | First modular enantioselective synthesis of sulfonimidamides. nih.gov |

| Sulfonimidoyl Fluoride | Amines / HOBt catalyst | Sulfonimidamide | Mild SuFEx reaction applicable to automated array technologies. imperial.ac.ukresearchgate.net |

| Enantiopure S(VI) Reagent (t-BuSF) | Organolithiums / Amines | Sulfonimidamides, Sulfoximines | Chiral template for rapid asymmetric synthesis of over 70 derivatives. nih.govnih.gov |

| Sulfonimidate | Amines | Sulfonimidamide | Bench-stable intermediate, sometimes more reactive than sulfonimidoyl fluorides. rsc.org |

The synthesis of chiral secondary alcohols containing sulfur functional groups often relies on the use of chiral auxiliaries to control stereochemistry. acs.orgnih.gov Chiral sulfinyl compounds, which are closely related to sulfonimidoyl derivatives, play a crucial role as versatile auxiliaries in asymmetric synthesis. acs.orgnih.gov For example, the Andersen method, a classic approach to stereoselective sulfoxide (B87167) synthesis, is based on the crystalline menthyl p-toluenesulfinate, derived from the chiral alcohol menthol (B31143). nih.gov This principle of using a chiral alcohol to introduce stereogenicity at a sulfur center can be applied in reverse. A pre-existing chiral center, such as that in a sulfonimidoyl alcohol, can direct subsequent synthetic transformations, enabling the synthesis of other complex chiral molecules where the sulfur moiety acts as a control element. The inherent chirality of the sulfonimidoyl alcohol scaffold can be transferred to other parts of a molecule during a synthetic sequence, leading to the formation of new stereocenters with high fidelity.

Sulfonimidoyl Compounds in SuFEx Chemistry and Linkage Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a robust and reliable "click chemistry" strategy for connecting molecules. chinesechemsoc.orgacs.org Sulfonimidoyl fluorides, the aza-bioisosteres of sulfonyl fluorides, are prominent linkage agents in SuFEx chemistry. chinesechemsoc.orgacs.org Their reactivity can be finely controlled through the N-substituent, and their chirality makes them valuable as potential chiral linkage agents. researchgate.net

The versatility of sulfonimidoyl fluorides in SuFEx reactions is demonstrated by their ability to link with a wide range of nucleophiles and functional groups. nih.govresearchgate.net This has broad applications in drug discovery, bioconjugation, and materials science. researchgate.net Recent advancements include the development of novel methods for their synthesis, such as electrochemistry-enabled oxidative nucleophilic fluorination of sulfinamides, making these crucial reagents more accessible. chinesechemsoc.org

Specific examples of advanced SuFEx linkage reactions involving sulfonimidoyl compounds include:

C-SuFEx Linkage: A rapid reaction has been established between sulfonimidoyl fluorides and aryl/alkyl organotrifluoroborates, enabling the formation of S(VI)-C(alkyl), S(VI)-C(alkenyl), and S(VI)-C(aryl) bonds. nih.govresearchgate.net This protocol is compatible with sensitive functional groups found in natural products and pharmaceuticals. nih.govresearchgate.net

Linkage with Alkynes: A divergent SuFEx process between sulfonimidoyl fluorides and alkynes has been developed to produce vinylic or acetylenic sulfoximines, overcoming the challenge posed by the high reactivity of π systems. researchgate.netsemanticscholar.org

| SuFEx Reaction Type | Coupling Partner | Product Class | Significance |

| N-SuFEx | Amines | Sulfonimidamides | Key reaction for accessing sulfonamide bioisosteres. imperial.ac.uknih.gov |

| O-SuFEx | Alcohols, Phenols | Sulfonimidates | Formation of reactive intermediates for further synthesis. rsc.org |

| C-SuFEx | Organotrifluoroborates | Sulfoximines | Rapid formation of diverse S(VI)-C bonds. nih.govresearchgate.net |

| Alkyne-SuFEx | Alkynes | Vinylic/Acetylenic Sulfoximines | Connects fluorosulfuryls with reactive π systems. researchgate.netsemanticscholar.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.